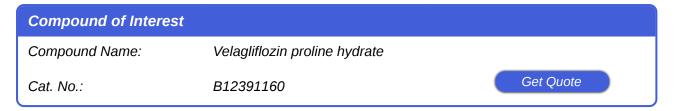




Application Notes and Protocols: Inducing Euglycemic Ketoacidosis (EKA) Models with Velagliflozin Proline Hydrate

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Euglycemic ketoacidosis (EKA) is a critical metabolic emergency characterized by the triad of high anion gap metabolic acidosis, ketonemia or ketonuria, and near-normal blood glucose levels (typically <250 mg/dL).[1][2][3] The increasing use of sodium-glucose cotransporter 2 (SGLT2) inhibitors in clinical practice has led to a greater recognition of this condition.[4][5] Velagliflozin, a potent and selective SGLT2 inhibitor, offers a valuable pharmacological tool for developing reliable animal models of EKA.[6][7] These models are essential for studying the pathophysiology of EKA, identifying potential biomarkers, and evaluating novel therapeutic interventions. This document provides detailed protocols and application notes for the use of **velagliflozin proline hydrate** in establishing such models.

Mechanism of Action: SGLT2 Inhibitor-Induced Euglycemic Ketoacidosis

SGLT2 inhibitors, including velagliflozin, lower blood glucose by promoting urinary glucose excretion.[1][8] This induced glucosuria leads to a relative carbohydrate deficit, triggering a cascade of hormonal changes that mimic a state of starvation. A key event is the alteration of the insulin-to-glucagon ratio. The decrease in blood glucose reduces insulin secretion from pancreatic β -cells and stimulates glucagon release from α -cells.[1]





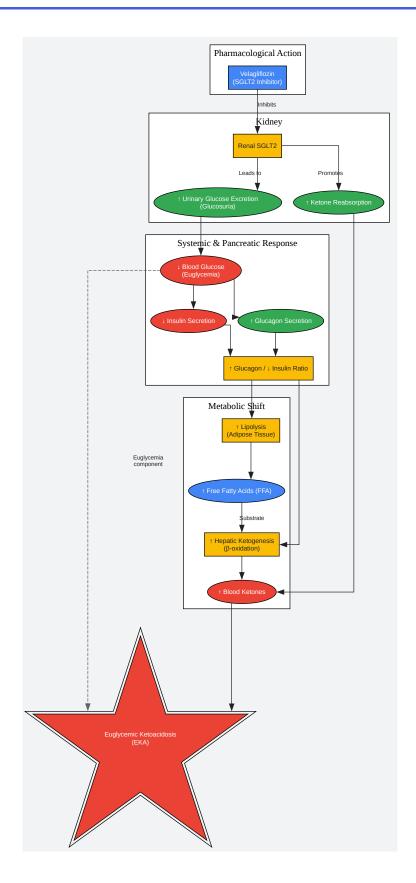


This hormonal shift has two major consequences:

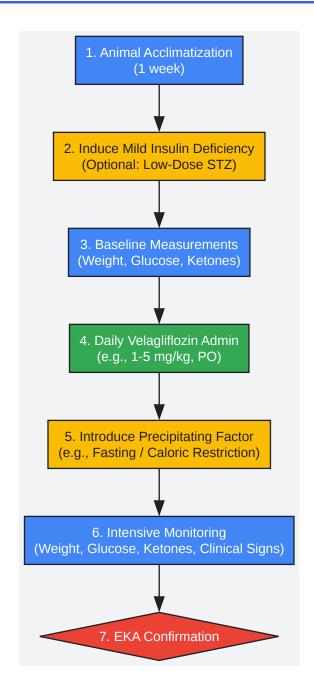
- Increased Lipolysis: Reduced insulin levels decrease its natural inhibitory effect on lipolysis, leading to the breakdown of triglycerides in adipose tissue and the release of free fatty acids (FFAs) into circulation.[1][8]
- Enhanced Ketogenesis: A higher glucagon-to-insulin ratio upregulates the enzymatic machinery for β-oxidation in the liver, causing the conversion of excess FFAs into ketone bodies (acetoacetate and β-hydroxybutyrate).[1][8]

Furthermore, SGLT2 inhibitors may enhance the reabsorption of ketones in the renal tubules, further contributing to the accumulation of ketone bodies in the blood.[1][9] The combination of profound ketosis and ongoing glucosuria (which prevents hyperglycemia) culminates in the state of euglycemic ketoacidosis.









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